
2-(Diethylamino)-2-oxoethylzinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Diethylamino)-2-oxoethyl)zinc chloride, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions and research applications. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(diethylamino)-2-oxoethyl)zinc chloride typically involves the reaction of diethylamine with ethyl chloroformate to form the intermediate (2-(diethylamino)-2-oxoethyl) chloride. This intermediate is then reacted with zinc chloride in the presence of THF to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of (2-(diethylamino)-2-oxoethyl)zinc chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, including temperature, pressure, and reagent concentrations, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(Diethylamino)-2-oxoethyl)zinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc chloride moiety is replaced by other nucleophiles.
Addition Reactions: It can add to carbonyl compounds, forming new carbon-carbon bonds.
Reduction Reactions: It can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Common reagents used in reactions with (2-(diethylamino)-2-oxoethyl)zinc chloride include aldehydes, ketones, and other electrophilic compounds. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and in the presence of a base to facilitate the reaction.
Major Products
The major products formed from reactions involving (2-(diethylamino)-2-oxoethyl)zinc chloride depend on the specific reaction conditions and reagents used. For example, in addition reactions with aldehydes, the major product is often a secondary alcohol.
Scientific Research Applications
Chemistry
In chemistry, (2-(diethylamino)-2-oxoethyl)zinc chloride is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also used in the preparation of complex organic molecules and in the study of reaction mechanisms.
Biology
In biological research, this compound can be used to modify biomolecules and study their interactions. It is also used in the synthesis of biologically active compounds and in the development of new pharmaceuticals.
Medicine
In medicine, (2-(diethylamino)-2-oxoethyl)zinc chloride is used in the synthesis of drug candidates and in the study of drug-receptor interactions. It is also used in the development of diagnostic agents and in the study of disease mechanisms.
Industry
In industry, this compound is used in the production of fine chemicals, agrochemicals, and materials science. It is also used in the development of new catalysts and in the study of industrial processes.
Mechanism of Action
The mechanism of action of (2-(diethylamino)-2-oxoethyl)zinc chloride involves its ability to form stable complexes with various substrates. The zinc center acts as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. The diethylamino group enhances the reactivity of the compound by donating electron density to the zinc center, making it more nucleophilic.
Comparison with Similar Compounds
Similar Compounds
Diethylzinc: Another organozinc compound used in organic synthesis.
Zinc Chloride: A simple zinc salt used in various chemical reactions.
Uniqueness
(2-(diethylamino)-2-oxoethyl)zinc chloride is unique due to its combination of a zinc center with an organic moiety, providing both reactivity and stability. This makes it a valuable reagent in organic synthesis and research applications.
Properties
Molecular Formula |
C6H12ClNOZn |
|---|---|
Molecular Weight |
215.0 g/mol |
IUPAC Name |
chlorozinc(1+);N,N-diethylacetamide |
InChI |
InChI=1S/C6H12NO.ClH.Zn/c1-4-7(5-2)6(3)8;;/h3-5H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
ZBPUXRWCDOIYRA-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C(=O)[CH2-].Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



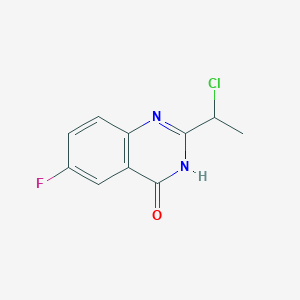
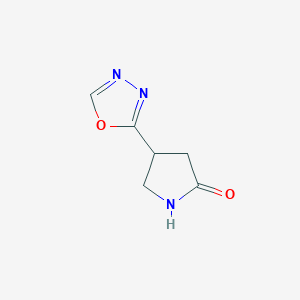
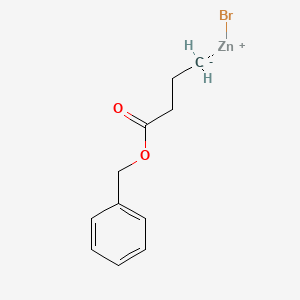
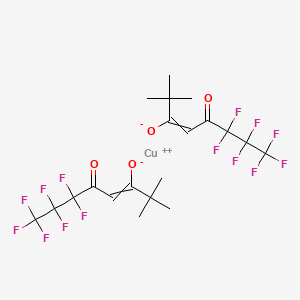
![6-Phenoxy-2-azaspiro[3.3]heptane](/img/structure/B14887839.png)
![(3-(2-Methoxyethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone](/img/structure/B14887847.png)
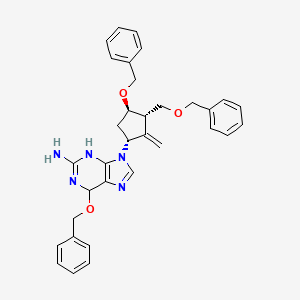
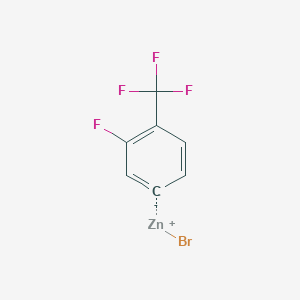

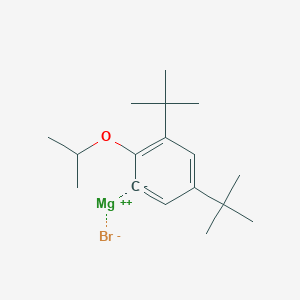

![[3-(2,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887882.png)
![5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide](/img/structure/B14887890.png)
